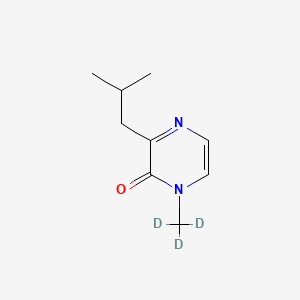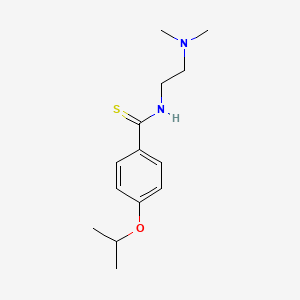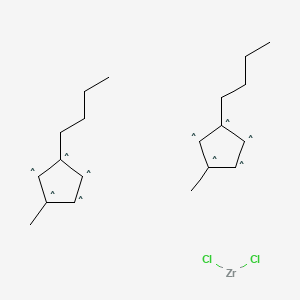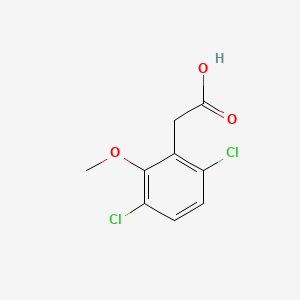
Benzeneacetic acid, 3,6-dichloro-2-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 3,6-dichloro-2-methoxy-, also known as Dicamba, is a chlorinated derivative of o-anisic acid. It is a selective systemic herbicide widely used in agriculture to control broadleaf weeds. Dicamba was first registered in 1967 and has since become a crucial tool in modern farming practices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the process is carried out under controlled temperatures to ensure the selective chlorination at the 3 and 6 positions .
Industrial Production Methods
Industrial production of Dicamba involves large-scale chlorination processes, where o-anisic acid is treated with chlorinating agents in the presence of catalysts to enhance the reaction efficiency. The resulting product is then purified through crystallization or distillation to obtain high-purity Benzeneacetic acid, 3,6-dichloro-2-methoxy- .
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, 3,6-dichloro-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chlorinated aromatic ring to less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while substitution reactions can produce a variety of substituted aromatic compounds .
Applications De Recherche Scientifique
Benzeneacetic acid, 3,6-dichloro-2-methoxy- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on plant physiology and its role in herbicide resistance.
Medicine: Explored for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, 3,6-dichloro-2-methoxy- involves its role as a synthetic auxin, mimicking natural plant hormones. It disrupts normal plant growth by causing uncontrolled cell division and elongation, leading to the death of susceptible plants. The molecular targets include auxin receptors and associated signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dichloro-2-methoxybenzoic acid: Another chlorinated derivative with similar herbicidal properties.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action but different chemical structure.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another synthetic auxin used for weed control
Uniqueness
Benzeneacetic acid, 3,6-dichloro-2-methoxy- is unique due to its specific chlorination pattern and methoxy group, which confer distinct chemical properties and biological activity. Its selective action on broadleaf weeds while being less toxic to grasses makes it a valuable herbicide in agricultural practices .
Propriétés
Numéro CAS |
3004-74-8 |
|---|---|
Formule moléculaire |
C9H8Cl2O3 |
Poids moléculaire |
235.06 g/mol |
Nom IUPAC |
2-(3,6-dichloro-2-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H8Cl2O3/c1-14-9-5(4-8(12)13)6(10)2-3-7(9)11/h2-3H,4H2,1H3,(H,12,13) |
Clé InChI |
ZXWITGPTJLSCTQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1CC(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol](/img/no-structure.png)

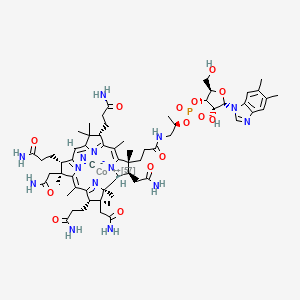
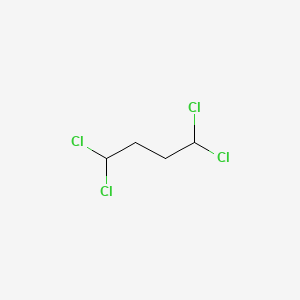
![[7-Methyloctoxy(phenyl)phosphoryl]benzene](/img/structure/B13835788.png)
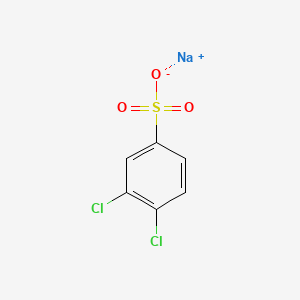
![4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol](/img/structure/B13835796.png)
![ethyl N-[(1S,3aS,4aS,6R,8aR,9S)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid](/img/structure/B13835808.png)
